molecular formula C10H11ClO2 B13061050 2-(4-Chloro-2-methylphenyl)propanoic acid CAS No. 17660-18-3

2-(4-Chloro-2-methylphenyl)propanoic acid

Cat. No.: B13061050
CAS No.: 17660-18-3
M. Wt: 198.64 g/mol
InChI Key: LXVBUFQAJNWEDC-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)propanoic acid is a monocarboxylic acid where the hydroxyl hydrogen of lactic acid is replaced by a 4-chloro-2-methylphenyl group . This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to an acceptor base . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .

Biological Activity

2-(4-Chloro-2-methylphenyl)propanoic acid, commonly known as Mecoprop , is a synthetic organic compound with the molecular formula C10H11ClO3\text{C}_{10}\text{H}_{11}\text{ClO}_3. It is categorized as a monocarboxylic acid and is primarily utilized as a selective herbicide in agricultural practices. Its structural characteristics allow it to effectively target broadleaf weeds while being less harmful to grasses, making it a valuable tool in turf management and crop protection.

Mecoprop exhibits its biological activity primarily through the inhibition of plant growth. The herbicidal action is attributed to its interference with the hormonal balance in plants, particularly affecting auxin transport and metabolism. This disruption leads to uncontrolled growth, resulting in the eventual death of targeted weeds.

Key Mechanisms:

  • Auxin Disruption : Mecoprop mimics natural plant hormones, leading to abnormal growth patterns.
  • Selective Herbicidal Activity : Targets specific weed types while minimizing damage to desirable grass species.

Herbicidal Efficacy

Mecoprop has been shown to be effective against various broadleaf weeds. Its selectivity is a significant advantage, allowing for its use in environments where grass species need to be preserved.

Comparative Herbicidal Activity

Compound NameChemical FormulaUnique Features
2-(4-Chloro-2-methylphenoxy)propanoic acidC10H11ClO3Selectively targets broadleaf weeds
4-Chloro-2-methylphenoxyacetic acid (MCPA)C9H9ClO3More widely used in Europe; broader range
2-Methyl-4-chlorophenoxyacetic acid (MCPP)C10H11ClO3Similar structure; different efficacy profiles
2-(4-Chloro-o-tolyl)propanoic acidC10H11ClO3Related structure but different substituents

Pharmacokinetics

Pharmacokinetic studies have been conducted using Wistar rats to understand the absorption, distribution, metabolism, and excretion of Mecoprop. These studies reveal critical data regarding its half-life and tissue distribution.

Key Findings:

  • Half-Life : Approximately 6.35 hours for males and 4.23 hours for females after oral administration.
  • Tissue Distribution : Predominantly found in fat, followed by skin, adrenals, kidneys, and liver.
  • Excretion : Significant amounts are recovered in urine and feces within the first 24 hours post-dosing.

Case Study: Radiolabeled Mecoprop

A study involving radiolabeled Mecoprop demonstrated its distribution and elimination profile in Wistar rats. The results indicated that:

  • The highest levels of radioactivity were detected in fat tissues shortly after dosing.
  • Urinary excretion accounted for a significant percentage of the administered dose within the first week.

Environmental Impact

Mecoprop's environmental persistence and potential effects on non-target organisms have been subjects of research. While it is effective as a herbicide, concerns regarding its ecological footprint necessitate ongoing studies to evaluate its long-term impacts on soil health and biodiversity.

Biodegradation Studies

Research indicates that Mecoprop undergoes biodegradation at varying rates depending on environmental conditions. Understanding these dynamics is crucial for assessing its environmental safety.

Properties

CAS No.

17660-18-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

LXVBUFQAJNWEDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)C(=O)O

Origin of Product

United States

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